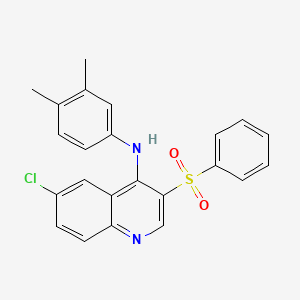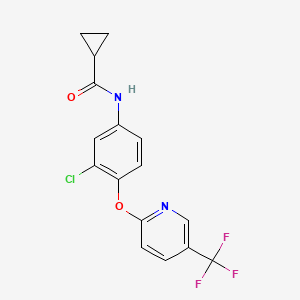
N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a trifluoromethyl group (CF3), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a cyclopropane carboxamide group (a three-membered ring of carbon atoms attached to a carboxamide group). The exact properties and uses of this specific compound are not clear from the available information .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group is strongly electron-withdrawing, which can influence the compound’s reactivity .科学的研究の応用
Antimicrobial Agent Development
This compound has been studied for its potential as a growth inhibitor of drug-resistant bacteria . Research indicates that derivatives of this compound exhibit potent antimicrobial activity against pathogens like Enterococci and methicillin-resistant S. aureus (MRSA) . These findings are significant in the quest for novel antibiotics to combat antibiotic-resistant bacterial infections.
Cancer Therapeutics
Compounds with a similar structure have been used in the synthesis of tyrosine kinase inhibitors , such as Lapatinib . These inhibitors are crucial in the treatment of advanced or metastatic breast cancers that overexpress HER2 (ErbB2), highlighting the potential of this compound in cancer therapeutics.
Agrochemical Applications
The trifluoromethylpyridine moiety, a key structural component of this compound, is integral in the development of active agrochemical ingredients . These derivatives play a vital role in protecting crops from pests, with more than 20 new trifluoromethylpyridine-containing agrochemicals having acquired ISO common names.
Pharmaceutical Drug Synthesis
The trifluoromethyl group is a common feature in many FDA-approved drugs, and this compound’s structure could be pivotal in synthesizing new pharmaceuticals . The unique properties of the trifluoromethyl group contribute to various pharmacological activities, making it a valuable pharmacophore in drug development.
Fungicidal Activity
Research into pyrimidinamine derivatives, which share structural similarities with this compound, has shown promising fungicidal activity . The optimal structure for fungicidal activity includes the trifluoromethylpyridine group, suggesting that this compound could be a candidate for developing new fungicides.
Fluorinated Organic Chemical Research
The incorporation of fluorine atoms in organic molecules, like this compound, has led to advances in various fields, including medicines, electronics, agrochemicals, and catalysis . The development of fluorinated organic chemicals is an important research area, and this compound could contribute to novel applications in these industries.
Safety and Hazards
The safety data sheet for 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a related compound, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c17-12-7-11(22-15(23)9-1-2-9)4-5-13(12)24-14-6-3-10(8-21-14)16(18,19)20/h3-9H,1-2H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRJNSQZSKSUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

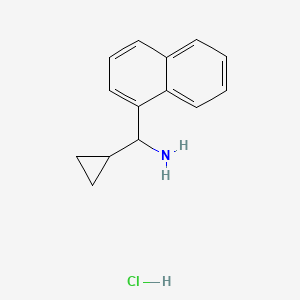
![ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879799.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2879801.png)


![Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2879804.png)
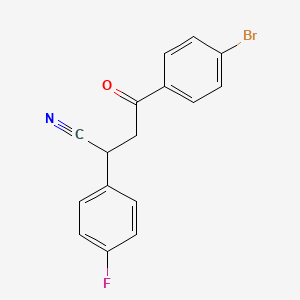
![N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2879808.png)
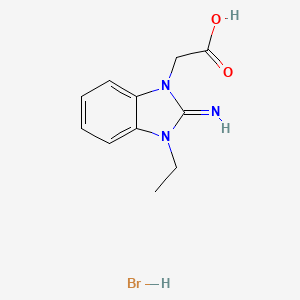
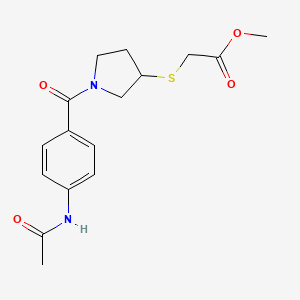
![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2879814.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2879815.png)
